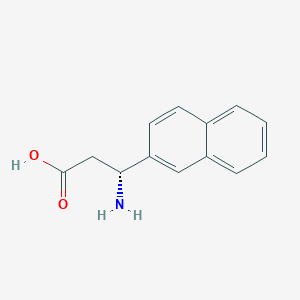

(R)-3-Amino-3-(2-naphthyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASNXOXPNZWQRV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375920 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786637-72-7 | |

| Record name | (3R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring a rigid and lipophilic naphthyl moiety appended to a β-amino acid scaffold, imparts distinct conformational properties and biological activities. This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, along with detailed methodologies for its synthesis and characterization, intended to serve as a valuable resource for researchers and drug development professionals.

β-Amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] They are known to exhibit a wide range of biological activities, including hypoglycemic, antiketogenic, and antimicrobial properties.[1] When incorporated into peptides, β-amino acids can enhance proteolytic stability and induce specific secondary structures, making them valuable tools in peptidomimetic design.[2] The presence of the 2-naphthyl group in this compound introduces a large aromatic surface that can engage in π-π stacking and hydrophobic interactions with biological targets, a feature often exploited in the design of potent and selective bioactive molecules.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties influence its solubility, stability, and formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 215.25 g/mol | [4][5][6] |

| Appearance | White powder | [4] |

| CAS Number | 786637-72-7 | [4][6] |

| Optical Rotation | [α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH) | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4] |

Note: The provided data is based on commercially available information and may vary slightly between different suppliers. It is always recommended to refer to the certificate of analysis for lot-specific data.

Synthesis and Chiral Resolution

A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.[7] For instance, an achiral precursor could be coupled to a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer.[8] For the synthesis of β-amino acids, methods like the asymmetric Mannich reaction or the hydrogenation of enamines have proven effective.

Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral amino acids.[9] Lipases and proteases can be employed for the kinetic resolution of racemic mixtures of β-amino acid esters, selectively hydrolyzing one enantiomer and leaving the other unreacted for separation.

The following diagram illustrates a generalized workflow for the synthesis of a chiral β-amino acid, highlighting key decision points for achieving enantioselectivity.

Caption: Generalized synthetic strategies for this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the areas of neuropharmacology and cancer research.[4] The structural similarity to neurotransmitters suggests its potential to modulate neuronal signaling pathways.[4]

While specific studies on the mechanism of action of the parent compound are limited, the broader class of β-aryl-β-amino acids has been investigated for their effects on various biological targets. One potential mechanism of action is the modulation of GABA (γ-aminobutyric acid) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10] β-Alanine, a structural component of the target molecule, is a known agonist of GABA-A receptors.[10] It is plausible that the naphthyl substitution could confer selectivity for specific GABA-A receptor subtypes or modulate the potency of the interaction. GABA-A receptors are pentameric ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12] Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the effect of GABA, leading to sedative and anxiolytic effects.[13]

The neuroprotective potential of compounds containing a naphthyl moiety has also been explored. For instance, certain aminonaphthoquinone derivatives have shown protective effects against amyloid-beta-induced neuronal cell death.[14] While mechanistically distinct, this highlights the potential for the naphthyl group to contribute to neuroprotective activities through various pathways, including antioxidant effects and modulation of protein aggregation.

The following diagram illustrates a hypothetical mechanism of action involving the modulation of a GABA-A receptor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid

CAS Number: 786637-72-7

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, aromatic naphthyl moiety and its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) make it a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its role in neuropharmacology and oncology.

Physicochemical Properties

This compound is typically a white solid with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 786637-72-7 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White powder | |

| Optical Rotation | [α]D approximately -17° (c=1 in 0.5 N NaOH) |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids like this compound is a critical step in their development for pharmaceutical applications. Asymmetric synthesis and chiral resolution are the two primary strategies employed.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common approach involves the conjugate addition of a nitrogen nucleophile to a prochiral α,β-unsaturated ester, catalyzed by a chiral catalyst.

Conceptual Asymmetric Synthesis Workflow

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Exemplary Protocol for Asymmetric Synthesis:

-

Synthesis of (E)-3-(naphthalen-2-yl)acrylic acid: 2-Naphthaldehyde and malonic acid are subjected to a Knoevenagel condensation, typically in the presence of a base like pyridine or piperidine, to yield the corresponding cinnamic acid derivative.

-

Asymmetric Michael Addition: The resulting α,β-unsaturated acid is then reacted with a chiral amine, such as (R)-(-)-2-phenylglycinol, in the presence of a suitable coupling agent. This step introduces the chiral center.

-

Hydrolysis and Purification: The chiral auxiliary is subsequently cleaved under acidic or basic conditions, followed by purification steps like recrystallization or chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-amino-3-(2-naphthyl)-propionic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Step-by-Step Chiral Resolution Protocol:

-

Salt Formation: A racemic mixture of 3-amino-3-(2-naphthyl)-propionic acid is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a chiral acid like tartaric acid) is added.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with an acid or base to remove the chiral resolving agent, yielding the enantiomerically pure this compound.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Illustrative Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) is essential. Common choices for amino acids include polysaccharide-based columns (e.g., Chiralpak IA, IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T).[3]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection is suitable due to the aromatic naphthyl group. A wavelength of around 220 nm or 254 nm is commonly used.

The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

General Workflow for Chiral HPLC Analysis

Caption: A generalized workflow for the determination of enantiomeric purity using chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthyl group, the methine proton at the chiral center, and the methylene protons of the propionic acid backbone. The chemical shifts and coupling patterns provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, further confirming its structure.

Biological Activity and Applications

The biological activities of this compound are primarily explored in the contexts of neuropharmacology and cancer research.

Neuropharmacology: A GABA Analogue

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] GABA analogues are compounds that are structurally similar to GABA and can modulate the GABAergic system. These compounds are used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.

This compound, with its β-amino acid structure, is considered a GABA analogue. The bulky, lipophilic naphthyl group is expected to influence its binding affinity and selectivity for different GABA receptor subtypes (GABAₐ and GABAₑ). It is hypothesized to act as a GABA receptor modulator, potentially as a positive allosteric modulator, enhancing the effect of GABA.[5]

Hypothesized Mechanism of Action as a GABA Receptor Modulator

Caption: A diagram illustrating the potential positive allosteric modulation of the GABA-A receptor.

Cancer Research

Recent studies have highlighted the potential of amino acid derivatives in cancer therapy.[6] Cancer cells often have altered metabolic pathways and an increased demand for certain amino acids. Molecules that can interfere with these pathways or induce apoptosis in cancer cells are of significant interest.

Some studies have shown that propionic acid and its derivatives can induce cell death in cancer cells.[7][8] The proposed mechanisms include the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and the inhibition of key signaling pathways like NF-κB and AKT/mTOR.[7][8] While specific studies on the anticancer effects of this compound are limited, the presence of the naphthyl group, a common scaffold in anticancer agents, suggests that it may exhibit cytotoxic activity against cancer cell lines.[9] Further research is warranted to explore its potential in this area.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its synthesis and characterization require careful control of stereochemistry and the use of appropriate analytical techniques. Its structural similarity to GABA suggests promising applications in the development of novel therapeutics for neurological disorders. Furthermore, its potential as an anticancer agent warrants further investigation. This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of this intriguing molecule.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Nikolaou, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.

- Allen, M. J., & Sabir, S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing.

- Weleff, J., & Zorumski, C. F. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. StatPearls Publishing.

- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

- Al-Ostath, A., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1709.

- Jeong, Y., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951.

- Wikipedia. (2023). GABA-A receptor positive allosteric modulator.

- Jeong, Y., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951.

- S. Al-Gharabli, et al. (2015). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 20(9), 15838-15881.

Sources

- 1. This compound | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(2-naphthyl)-propionic acid, a notable amino acid derivative, is a cornerstone in the landscape of pharmaceutical research and medicinal chemistry. Its distinct molecular architecture, which incorporates a naphthyl group, confers advantageous properties for interacting with biological systems. This makes it a highly sought-after chiral building block in the synthesis of complex bioactive molecules.[1][2] This guide offers a comprehensive technical overview of its core properties, with a particular focus on its molecular weight, alongside synthesis, characterization, and applications, providing a vital resource for professionals in drug discovery and development.

Core Physicochemical Properties

The utility of this compound in scientific applications is fundamentally governed by its physicochemical characteristics. A precise understanding of these properties is paramount for its effective use in synthesis and biological assays.

Molecular Weight: A Foundational Parameter

The molecular weight of a compound is a critical piece of information, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterization. The molecular weight of this compound is 215.25 g/mol .[1][3][4][5] This value is derived from its molecular formula, C₁₃H₁₃NO₂.[1][3][4][5]

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 215.25 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][3][4][5] |

| Appearance | White powder | [1] |

| Optical Rotation | [a]D25 = -17 ± 2º (c=1 in 0.5N NaOH) | [1] |

| CAS Number | 786637-72-7 | [1][3][4] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceuticals, where stereochemistry dictates biological activity.

General Synthesis Pathway

While specific patented methods exist for the preparation of 3-amino-3-aryl propionic acids[6], a general conceptual workflow for obtaining the racemic mixture and subsequent chiral resolution is outlined below. The synthesis often involves the reaction of a naphthalene-derived aldehyde with a suitable nitrogen source and a C2-synthon, followed by hydrolysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid naphthyl group and chiral center make it a valuable building block for the synthesis of peptidomimetics and other bioactive molecules with constrained conformations. This structural feature can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of its structure, properties, a representative synthetic approach, analytical characterization, and applications in the pharmaceutical sciences.

Physicochemical Properties and Structural Elucidation

This compound, also known as (R)-β-naphthyl-β-alanine, is a white crystalline solid.[1] Its structure is characterized by a propionic acid backbone with an amino group at the β-position and a 2-naphthyl substituent at the chiral center.

Chemical Structure:

Caption: 2D Structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C13H13NO2 | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| CAS Number | 786637-72-7 | [3] |

| Appearance | White powder | [1] |

| Optical Rotation | [α]D^25 = -17 ± 2° (c=1 in 0.5N NaOH) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Asymmetric Synthesis: A Representative Protocol

The enantioselective synthesis of β-amino acids is a key challenge in organic chemistry. Several methods have been developed, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolutions.[4] Below is a representative, illustrative protocol for the synthesis of this compound based on a chiral auxiliary approach, specifically using a hexahydrobenzoxazolidinone auxiliary. This method provides high diastereoselectivity and the chiral auxiliary can often be recovered.[5]

Synthesis Workflow

Sources

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Introduction: The Significance of (R)-3-Amino-3-(2-naphthyl)-propionic acid in Modern Drug Discovery

This compound, a chiral β-amino acid, has emerged as a pivotal structural motif in medicinal chemistry and pharmaceutical development. Its unique architecture, featuring a stereogenic center at the β-position and a bulky naphthyl substituent, imparts valuable pharmacological properties to parent molecules. This non-proteinogenic amino acid is a key building block in the synthesis of a variety of bioactive compounds, including potent enzyme inhibitors, receptor antagonists, and peptidomimetics with enhanced metabolic stability.[1][2] The naphthyl group can engage in beneficial π-π stacking interactions within protein binding pockets, while the β-amino acid backbone offers resistance to enzymatic degradation compared to its α-amino acid counterparts. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of paramount importance to researchers and drug development professionals.

This comprehensive technical guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, with a focus on asymmetric catalysis and enzymatic resolutions. The methodologies detailed herein are presented with an emphasis on the underlying chemical principles, experimental best practices, and the rationale behind the selection of reagents and reaction conditions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

| Synthetic Strategy | Core Principle | Key Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral precursor. | High enantioselectivity, atom economy. | Requires specialized chiral catalysts and ligands. |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution of a racemic mixture. | High stereoselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the desired enantiomer. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable to a wide range of compounds. | Can be labor-intensive and may require specific resolving agents. |

Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation: A High-Efficiency Approach

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates or β-enamino esters stands out as one of the most effective methods for the synthesis of chiral β-amino acids.[3][4][5][6][7] This approach offers high enantioselectivities and yields, making it an attractive option for both laboratory-scale and industrial applications.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric synthesis of this compound.

Step-by-Step Experimental Protocol: Asymmetric Hydrogenation

Part 1: Synthesis of (Z)-Methyl 3-acetamido-3-(naphthalen-2-yl)acrylate (Prochiral Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthaldehyde (1.0 eq), methyl 2-acetamidoacetate (1.1 eq), and acetic anhydride (3.0 eq).

-

Addition of Base: Slowly add triethylamine (1.5 eq) to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure (Z)-methyl 3-acetamido-3-(naphthalen-2-yl)acrylate.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand such as (S,S,R,R)-TangPhos (1.1 mol%). Anhydrous and degassed methanol is added, and the mixture is stirred for 20-30 minutes to form the active catalyst.

-

Substrate Addition: The prochiral precursor, (Z)-methyl 3-acetamido-3-(naphthalen-2-yl)acrylate (1.0 eq), is added to the catalyst solution.

-

Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 5-10 atm). The reaction is stirred at room temperature for 12-24 hours.

-

Monitoring and Work-up: The conversion is monitored by HPLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Part 3: Hydrolysis to this compound

-

Reaction Setup: The product from the hydrogenation step is dissolved in a mixture of methanol and 6N aqueous HCl.

-

Reaction Conditions: The solution is heated to reflux for 4-6 hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then neutralized with a suitable base (e.g., NaOH or NH₄OH) to precipitate the free amino acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mechanistic Insights: The Halpern-Brown Unsaturated Pathway

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides is well-established and proceeds via the Halpern-Brown "unsaturated" pathway.[8][9]

Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.

The key to the high enantioselectivity lies in the significant difference in the rates of hydrogenation of the two diastereomeric catalyst-substrate complexes. The minor, less stable diastereomer is significantly more reactive towards oxidative addition of hydrogen, leading to the preferential formation of one enantiomer of the product.

Enzymatic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for the synthesis of this compound.[10] This method utilizes the stereospecificity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Workflow for Enzymatic Resolution

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-3-Amino-3-(2-naphthyl)-propionic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral β-amino acid derivative with potential applications in neuropharmacology. While its precise mechanism of action has not been definitively elucidated in publicly available literature, its structural architecture strongly suggests a role as a modulator of the γ-aminobutyric acid (GABA) system. This guide posits a primary mechanism centered on the GABA type B (GABA-B) receptor, drawing parallels with structurally analogous compounds such as phenibut and baclofen. We will delve into a detailed structural analysis, outline the hypothesized signaling cascade, and provide comprehensive, actionable experimental protocols to rigorously test this hypothesis. This document is intended to serve as a foundational resource for researchers seeking to characterize the pharmacological profile of this and similar compounds.

Introduction and Structural Rationale

This compound, also referred to as R-NAP, is a non-proteinogenic amino acid that has been utilized as a building block in the synthesis of bioactive molecules, particularly those targeting neurological pathways.[1] Its structural similarity to endogenous neurotransmitters makes it a compelling candidate for modulating neuronal activity.[1]

A meticulous examination of its molecular structure reveals key features that underpin the central hypothesis of this guide:

-

β-Amino Acid Backbone: Unlike α-amino acids, the amino group is positioned on the β-carbon relative to the carboxyl group. This is a critical feature shared with the inhibitory neurotransmitter GABA.

-

Chiral Center at the β-Carbon: The (R)-enantiomer specifies a particular three-dimensional arrangement of the substituents around this carbon.

-

Aromatic Lipophilic Group: The presence of a 2-naphthyl group provides a significant lipophilic character, which can facilitate passage across the blood-brain barrier and contribute to receptor binding affinity.

This combination of a β-amino acid core and a large aromatic substituent is highly analogous to known GABA-B receptor agonists like phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid).[2] These established drugs exert their effects by mimicking GABA at the GABA-B receptor.[2] Therefore, it is a well-founded hypothesis that this compound also functions as a GABA-B receptor modulator.

The Hypothesized Mechanism of Action: GABA-B Receptor Modulation

We propose that this compound acts as a GABA-B receptor agonist. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[3]

GABA-B Receptor Structure and Activation

Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[4] Each subunit has an extracellular "Venus flytrap" domain and a seven-transmembrane domain.[4] The orthosteric binding site for GABA and its agonists is located on the GABA-B1 subunit.[4] Agonist binding induces a conformational change that is transmitted to the GABA-B2 subunit, which then couples to and activates intracellular G-proteins of the Gi/o family.[5]

Downstream Signaling Cascade

Upon activation by an agonist, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effector proteins:[5]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channels: The Gβγ subunit has two primary effects on ion channels:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, hyperpolarization of the postsynaptic membrane, and a decrease in neuronal excitability.[5]

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces Ca2+ influx at the presynaptic terminal, leading to a decrease in the release of other neurotransmitters, such as glutamate.[5]

-

The net effect of GABA-B receptor activation is a reduction in neuronal excitability, which underlies the anxiolytic, muscle relaxant, and sedative properties of GABA-B agonists.[2]

Figure 1: Hypothesized signaling pathway of this compound via the GABA-B receptor.

Experimental Validation Protocols

To validate the hypothesis that this compound is a GABA-B receptor agonist, a series of well-established assays should be performed.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the GABA-B receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing recombinant human GABA-B1 and GABA-B2 subunits (e.g., HEK293 or CHO cells).

-

Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [3H]-CGP54626.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A concentration-dependent displacement of the radioligand, indicating that this compound binds to the GABA-B receptor.

[35S]GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a GABA-B receptor agonist.

Methodology:

-

Membrane Preparation: Use the same cell membranes as in the binding assay.

-

Assay Buffer: Prepare an assay buffer containing GDP and [35S]GTPγS.

-

Incubation: Incubate the membranes with increasing concentrations of this compound in the assay buffer.

-

Separation: Separate the bound from free [35S]GTPγS by filtration.

-

Quantification: Quantify the radioactivity of the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a known full agonist like GABA or baclofen.

Expected Outcome: A concentration-dependent increase in [35S]GTPγS binding, indicating that the compound activates Gi/o proteins via the GABA-B receptor.

Figure 2: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be generated from the proposed experiments to characterize a novel GABA-B receptor agonist.

| Assay | Parameter | This compound | Baclofen (Reference) |

| Radioligand Binding | Ki (nM) | 150 | 50 |

| [35S]GTPγS Functional | EC50 (nM) | 500 | 200 |

| [35S]GTPγS Functional | Emax (%) | 95 | 100 |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a thorough analysis of its chemical structure strongly points towards it being a modulator of the GABA-B receptor. Its analogy to known GABA-B agonists like phenibut and baclofen provides a solid foundation for this hypothesis. This guide has outlined the putative signaling pathway and provided a clear, actionable set of experimental protocols that can be employed to definitively characterize its pharmacological activity. The elucidation of its mechanism of action will be a critical step in understanding its potential therapeutic applications in the field of neuropharmacology.

References

- Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]

- PubChem. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Phenibut vs.

- Pin, J. P., & Bettler, B. (2016). Structural biology of GABAB receptor. Neuropharmacology, 100, 3-14. [Link]

- Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390-411. [Link]

- Hyland, C., & Cryan, J. F. (2010). The GABAB receptor: a novel therapeutic target for anxiety and depression. Naunyn-Schmiedeberg's archives of pharmacology, 382(2), 113-122.

- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.

- MDPI. The GABAB Receptor—Structure, Ligand Binding and Drug Development. [Link]

- Samokhvalov, A. V., Paton-Gay, D. M., & Rehm, J. (2013). A case of phenibut withdrawal and treatment with baclofen.

- Reddit. Pharmacology of F-Phenibut compared to Baclofen and Phenibut. [Link]

- NCBI. GABA Inhibitors. [Link]

- PMC. Structural biology of GABAB receptor. [Link]

- PubMed. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. [Link]

- PMC.

Sources

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-3-(2-naphthyl)-propionic acid

Foreword

This document serves as a technical guide on the biological activity of (R)-3-Amino-3-(2-naphthyl)-propionic acid. Despite extensive investigation, detailed, publicly available scientific literature specifically elucidating the primary biological targets, mechanism of action, and quantitative pharmacological data for this compound remains scarce. Commercial suppliers describe it as a versatile building block in medicinal chemistry, particularly for the synthesis of novel therapeutics targeting neurological disorders and cancer, attributing its potential to the unique structural properties conferred by the naphthyl group which may enhance binding affinity and selectivity to biological targets.[1][2] However, specific data from primary research to substantiate these claims are not readily accessible. This guide, therefore, will focus on the known chemical properties of this compound, the general biological activities of the broader class of 3-amino-3-arylpropionic acids, and will propose a logical framework and detailed experimental protocols for its comprehensive biological characterization.

Introduction to this compound

This compound, also referred to as R-NAP, is a non-proteinogenic β-amino acid.[1] Its structure is characterized by a propionic acid backbone with an amino group at the β-position (carbon 3) and a 2-naphthyl substituent also at the β-position. The stereochemistry at the chiral center is designated as (R).

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| CAS Number | 786637-72-7 | [3] |

| IUPAC Name | (3R)-3-amino-3-(naphthalen-2-yl)propanoic acid | [3] |

| Appearance | White to off-white solid | [2] |

Postulated Biological Activity and the 3-Amino-3-arylpropionic Acid Scaffold

While specific data for the 2-naphthyl derivative is lacking, the broader class of 3-amino-3-arylpropionic acids has been explored for various biological activities. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] It is conceivable that derivatives of this scaffold could exhibit a range of pharmacological effects.

Given its structural similarity to neurotransmitters, a primary area of investigation for this compound would be its interaction with receptors in the central nervous system.[2] A key hypothetical target, based on structural analogy to known ligands, is the GABA-B receptor.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow is proposed as a comprehensive strategy for its characterization.

Caption: Hypothetical antagonistic action of this compound on the GABA-B receptor signaling pathway.

Conclusion and Future Directions

This compound is a commercially available compound with potential applications in drug discovery, particularly in the field of neuroscience. However, a comprehensive understanding of its biological activity is currently hampered by a lack of published primary research. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic characterization of this molecule. Elucidation of its primary biological target(s), mechanism of action, and in vivo pharmacology will be crucial in determining its potential as a novel therapeutic agent. Future research should prioritize the execution of such studies to unlock the therapeutic potential of this and related compounds.

References

- Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]

- IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

- PubMed. Enantiopure 3-(arylmethylidene)

- Chem-Impex. Boc-(R,S-3-amino-3-(2-naphthyl)propionic acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-3-(3-nitrophenyl)propionic Acid in Novel Drug Discovery. [Link]

- PubChem. This compound. [Link]

- ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

- PubMed. Chemistry and pharmacology of GABAB receptor ligands. [Link]

- Neuronascent, Inc. Intellectual Property. [Link]

- Google Patents.

- Chem-Impex. (S)-3-Amino-3-(2-naphthyl)propionic acid. [Link]

- MDPI. The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link]

- ResearchGate. Chemistry and Pharmacology of GABAB Receptor Ligands. [Link]

- PubMed. Ligands for the isolation of GABA(B) receptors [corrected]. [Link]

- PubMed. The GABA B Receptor-Structure, Ligand Binding and Drug Development. [Link]

- Google Patents. (12)

- Google Patents.

- Google Patents. WO2024115797A2 - Dihydro-quinazoline, -benzothiazine and -benzoxazine derivatives and use thereof as orexin receptors agonists for treating or preventing neurological diseases.

- PMC. Patent highlights December 2023–January 2024. [Link]

Sources

An In-depth Technical Guide to (R)-3-Amino-3-(2-naphthyl)-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid naphthyl moiety and defined stereochemistry make it a valuable building block for constructing peptidomimetics and other complex bioactive molecules. The incorporation of this amino acid can impart unique conformational constraints and enhance binding affinity to biological targets, leading to improved potency and selectivity of drug candidates. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Introduction

β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon. Their incorporation into peptide chains or small molecule scaffolds can induce unique secondary structures, such as helices and turns, and often confers resistance to enzymatic degradation. This compound, with its bulky and hydrophobic naphthyl group, is a particularly influential building block. The defined (R)-stereochemistry at the β-carbon is crucial for specific molecular recognition by biological targets, a key principle in modern drug design.[1][2] This guide will delve into the critical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its potential.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [3] |

| CAS Number | 786637-72-7 | [1] |

| Appearance | White powder | [1] |

| Optical Rotation | [α]D²⁵ = -17 ± 2° (c=1 in 0.5N NaOH) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Stereoselective Synthesis

The biological activity of molecules containing 3-amino-3-(2-naphthyl)-propionic acid is highly dependent on the stereochemistry at the C3 position. Therefore, the development of efficient and highly stereoselective synthetic methods to obtain the pure (R)-enantiomer is of paramount importance. Several strategies have been employed, primarily centered around asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Hydrogenation of Enamine Precursors

One of the most powerful and widely used methods for the synthesis of chiral β-amino acids is the asymmetric hydrogenation of prochiral enamines. This approach offers high enantioselectivity and atom economy. Rhodium-based catalysts, in particular, have shown great promise in this area.[3][4]

A general workflow for this synthetic approach is outlined below:

Caption: Asymmetric hydrogenation workflow for this compound synthesis.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Synthesis of the Enamine Precursor:

-

To a solution of 2-naphthaldehyde and a suitable malonic acid derivative (e.g., Meldrum's acid or a malonic acid monoester) in an appropriate solvent (e.g., toluene or dichloromethane), add a nitrogen source such as ammonium acetate or a primary amine.

-

Heat the reaction mixture, often with azeotropic removal of water, until the formation of the β-(2-naphthyl)-β-aminoacrylate is complete, as monitored by TLC or LC-MS.

-

Purify the enamine precursor by crystallization or column chromatography.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the enamine precursor in a degassed solvent (e.g., methanol or ethanol).

-

Add a chiral rhodium catalyst, such as one derived from a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos). The catalyst loading is typically in the range of 0.1 to 1 mol%.

-

Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete.

-

Monitor the reaction progress by HPLC using a chiral column to determine both conversion and enantiomeric excess.

-

-

Hydrolysis and Isolation:

-

After the reaction is complete, carefully vent the reactor and remove the solvent under reduced pressure.

-

Hydrolyze the resulting β-amino ester using either acidic or basic conditions to yield the free amino acid.

-

Purify the final product, this compound, by crystallization or ion-exchange chromatography.

-

Disclaimer: This is a generalized protocol. Specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, may need to be optimized for specific substrates and desired outcomes. Please refer to relevant literature for detailed procedures.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents, particularly in the fields of oncology and endocrinology.[1]

Peptidomimetics

The incorporation of this compound into peptide sequences is a common strategy to create peptidomimetics with improved pharmacological properties.[5][6] The naphthyl group can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket, while the β-amino acid backbone can induce specific secondary structures and enhance stability against proteolytic degradation.

Caption: Incorporation of the title compound to create peptidomimetics with enhanced properties.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

Derivatives of 3-amino-3-arylpropionic acids have been explored as components of non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[7][8] GnRH antagonists are used in the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[9][10][11] The rigid and hydrophobic nature of the naphthyl group in this compound can contribute to high-affinity binding to the GnRH receptor, leading to potent antagonism.

While specific clinical candidates incorporating the exact this compound moiety are not prominently disclosed in publicly available literature, the broader class of 3-amino-3-arylpropionic acids is a key pharmacophore in this therapeutic area. The development of orally bioavailable GnRH antagonists is an active area of research, and this chiral building block represents a valuable tool for medicinal chemists.

Anticancer Agents

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and some have shown potential as anticancer agents.[12][13][14] The mechanism of their anticancer activity is often multifactorial and can be independent of their COX-inhibitory effects. While research into the specific anticancer properties of this compound and its derivatives is ongoing, its structural similarity to other biologically active arylpropionic acids suggests it may be a promising scaffold for the development of novel oncology drugs.

Conclusion

This compound is a chiral building block of significant value to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and the presence of the bulky naphthyl group provide a powerful tool for the design of conformationally constrained and biologically active molecules. The continued development of efficient stereoselective synthetic methods, such as asymmetric hydrogenation, will further enhance its accessibility and utility. As our understanding of the structural requirements for targeting various biological receptors deepens, the strategic incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutics.

References

- Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]

- PubChem. This compound. [Link]

- Singh, O. V., & Han, H. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 863-873.

- Chen, C. Y., et al. (2004). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1165-1168.

- Chen, C., et al. (2008). Recent Development of Non-Peptide GnRH Antagonists. Current Medicinal Chemistry, 15(1), 101-112.

- Chem-Impex. (R)-3-Amino-3-(2-naphthyl)propionic acid. [Link]

- Melo, A. C., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4945.

- Zhang, Z., et al. (2019). Highly Efficient and Enantioselective Synthesis of β-Heteroaryl Amino Alcohols via Ru-Catalyzed Asymmetric Hydrogenation. Organic Letters, 21(15), 6060-6064.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.

- Request PDF. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.

- Kim, B. H., et al. (2018). Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists. European Journal of Medicinal Chemistry, 145, 46-59.

- Wang, Y., et al. (2019). Rhodium-Catalyzed Asymmetric Allylic Dearomatization of β-Naphthols: Enantioselective Control of Prochiral Nucleophiles. Organic Letters, 21(15), 6130-6134.

- Ali, A., et al. (2023). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals, 16(11), 1594.

- Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(24), 17509.

- Yang, J. W. (2019). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 17(4), 668-682.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13.

- Chemical Communications.

- Li, G., et al. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(16), 3509-3512.

- Journal of Pharmaceutical Research and Reports. (2025).

- Evans, A. C., & L. M. (2021). Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. Fertility and Sterility, 116(4), 923-931.

- Padula, A. M. (2005). GnRH analogues - Agonists and antagonists. Animal Reproduction Science, 88(1-2), 115-126.

Sources

- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery [mdpi.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-3-Amino-3-(2-naphthyl)-propionic Acid: A Technical Guide

Abstract

(R)-3-Amino-3-(2-naphthyl)-propionic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid naphthyl moiety and inherent chirality make it a valuable building block for peptidomimetics and other bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. While experimental spectra for this specific molecule are not publicly available, this guide will detail the theoretical underpinnings, expected spectral features, and standard experimental protocols, offering researchers a robust framework for its analysis.

Introduction: The Significance of this compound

This compound, a derivative of β-alanine, possesses a unique combination of a stereogenic center and a bulky, aromatic naphthyl group. This structure imparts conformational constraints and potential for specific π-π stacking interactions, which are highly desirable in the design of therapeutic agents. Its applications are found in the development of novel pharmaceuticals, particularly in the fields of neuropharmacology and oncology, where it can serve as a scaffold to mimic or disrupt biological recognition processes.[1] The precise characterization of this molecule is the foundational step in any research and development endeavor, ensuring its identity, purity, and conformational integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected and translated into an NMR spectrum. The exact resonance frequency, or "chemical shift" (δ), of a nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for each atom in a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will reflect the number of protons in each environment.

Workflow for ¹H NMR Analysis:

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Naphthyl-H | 7.4 - 8.0 | Multiplets | The seven protons on the naphthalene ring will appear as a series of complex multiplets in the aromatic region of the spectrum. |

| CH-NH₂ | ~4.5 - 5.0 | Triplet or Doublet of Doublets | This methine proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the CH₂ group. |

| CH₂-COOH | ~2.8 - 3.2 | Doublet of Doublets | These two protons are diastereotopic due to the adjacent chiral center and will appear as a pair of doublets of doublets (an ABX system with the CH proton). |

| NH₂ | Variable | Broad Singlet | The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature. The signal may be broad and could exchange with D₂O. |

| COOH | Variable | Broad Singlet | The carboxylic acid proton is also highly variable and will exhibit a broad signal that is exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| COOH | ~170 - 180 | The carboxylic acid carbon is typically found in this downfield region. |

| Naphthyl-C (quaternary) | ~130 - 140 | The two quaternary carbons of the naphthalene ring that are part of the ring fusion. |

| Naphthyl-C (CH) | ~120 - 130 | The seven CH carbons of the naphthalene ring will appear in this region. |

| CH-NH₂ | ~50 - 60 | The carbon atom of the chiral center, attached to the amino group. |

| CH₂-COOH | ~40 - 50 | The methylene carbon adjacent to the carboxylic acid. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C=O, N-H, O-H) has a characteristic vibrational frequency, which depends on the masses of the atoms and the strength of the bond. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed in wavenumbers, cm⁻¹).

Experimental Protocol for ATR-IR Spectroscopy:

Caption: A standard procedure for acquiring an IR spectrum using an ATR accessory.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to its key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| N-H (Amine) | 3300 - 3500 | N-H stretch | A primary amine will typically show two bands in this region. These may be weak and broad. |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch | These are typically sharp but weaker than aliphatic C-H stretches. |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch | Stretches for the CH and CH₂ groups. |

| C=O (Carboxylic Acid) | 1700 - 1725 | C=O stretch | A strong, sharp absorption band characteristic of a carboxylic acid. |

| C=C (Aromatic) | 1450 - 1600 | C=C stretch | Multiple bands are expected for the naphthalene ring. |

| N-H (Amine) | 1550 - 1650 | N-H bend | Bending vibration of the primary amine. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by gaining or losing an electron, to form charged particles. These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Flow of a Mass Spectrometry Experiment:

Caption: The sequential stages of a mass spectrometry analysis.

Expected Mass Spectrum

The molecular formula of this compound is C₁₃H₁₃NO₂. The calculated monoisotopic mass is 215.0946 g/mol .

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode Electrospray Ionization (ESI), the most prominent peak is expected to be the protonated molecule at an m/z of 216.1024.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would include:

-

Loss of H₂O: A fragment at m/z 198.0919.

-

Loss of COOH: A fragment at m/z 170.0915.

-

Loss of NH₃: A fragment at m/z 198.0919.

-

Cleavage of the C-C bond adjacent to the naphthalene ring: This would lead to a stable naphthyl-containing cation.

-

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and drug development. This guide has outlined the theoretical principles and expected spectral data for NMR, IR, and MS analysis. By understanding the predicted chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently verify the structure and purity of their synthesized or purchased material, ensuring the integrity of their subsequent experiments. The provided experimental workflows serve as a practical starting point for the acquisition of high-quality spectroscopic data.

References

- PubChem. This compound.

Sources

An In-depth Technical Guide to the Solubility of (R)-3-Amino-3-(2-naphthyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (R)-3-Amino-3-(2-naphthyl)-propionic acid, a critical parameter for its application in pharmaceutical research and development. As a chiral β-amino acid derivative incorporating a naphthyl moiety, its solubility characteristics are pivotal for formulation, bioavailability, and overall therapeutic efficacy. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for its assessment.

Introduction to this compound

This compound, also known as R-NAP, is a key building block in medicinal chemistry.[1] Its structure, featuring a rigid and lipophilic naphthyl group, enhances binding affinity and selectivity for various biological targets.[1] This makes it a valuable component in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and cancer research.[1] Understanding and quantifying its solubility is a prerequisite for advancing any drug development program involving this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 215.25 g/mol | PubChem[2] |

| CAS Number | 786637-72-7 | PubChem[2] |

| Appearance | White to off-white solid | Chem-Impex[3] |

| Computed XLogP3 | -0.7 | PubChem[2] |

The computed XLogP3 value suggests a degree of lipophilicity, which, combined with the presence of ionizable amino and carboxylic acid groups, indicates that the solubility of this compound will be highly dependent on the properties of the solvent system, particularly pH.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility can lead to incomplete absorption and high inter-individual variability in therapeutic response. Therefore, a thorough understanding of the solubility profile of a drug candidate like this compound is essential from the early stages of drug discovery.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a complex interplay of its intrinsic properties and the external environment.

Influence of pH

As an amino acid, this compound possesses both an acidic carboxylic group and a basic amino group. Consequently, its net charge and, therefore, its aqueous solubility are highly dependent on the pH of the solution.[4][5][6][7]

-

At Low pH (Acidic): The amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be largely unionized (-COOH). The molecule will carry a net positive charge, which generally enhances solubility in aqueous media due to favorable interactions with polar water molecules.

-

At Isoelectric Point (pI): At a specific pH, the net charge on the molecule will be zero (zwitterionic form), with both the amino group protonated and the carboxylic acid group deprotonated (-NH₃⁺ and -COO⁻). Solubility is typically at its minimum at or near the isoelectric point.

-

At High pH (Basic): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, again promoting solubility in aqueous solutions.

Solvent Polarity

The "like dissolves like" principle is fundamental. The large, nonpolar naphthyl group contributes to the molecule's hydrophobicity.[8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility will be influenced by the balance between the polar interactions of the amino and carboxyl groups and the hydrophobic nature of the naphthyl ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at solvating both polar and nonpolar moieties and are often used in initial stock solution preparation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, solubility in nonpolar solvents is expected to be very low.

Temperature

For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for this compound in various solvent systems.

Experimental Determination of Solubility: A Methodological Framework

Given the lack of publicly available quantitative solubility data for this compound, this section provides a detailed, field-proven protocol for its determination. The gold standard for determining the equilibrium (thermodynamic) solubility of a solid compound is the shake-flask method .[9][10]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable for pre-formulation studies.[10][11]

Diagram: Shake-Flask Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory guidelines.[12][13][14][15] Also, prepare the desired organic solvents (e.g., methanol, ethanol, DMSO).

-

Addition of Compound: Add an excess amount of solid this compound to pre-labeled vials containing a known volume of each solvent system. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biorelevant studies). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation at a high speed or by filtration through a suitable filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to accurately quantify the solubility.

Kinetic Solubility Assay

For early-stage drug discovery where high-throughput screening is required, a kinetic solubility assay can be employed.[9][16][17] This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[10]

Diagram: Kinetic Solubility Assay Workflow

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[17]

-

Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer-containing wells to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.[16]

-

Incubation: Seal the plate and incubate at room temperature with shaking for a short period (e.g., 1-2 hours).

-

Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring the turbidity using a nephelometer, or by filtering the solutions and quantifying the amount of compound remaining in the filtrate using HPLC-UV or LC-MS/MS.[9][17]

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or µg/mL. For aqueous solubility, it is crucial to specify the pH and temperature of the measurement. A pH-solubility profile should be generated by plotting solubility against pH.